molecular formula C17H28O3S B8592305 Decyl 4-methylbenzene-1-sulfonate CAS No. 5509-08-0

Decyl 4-methylbenzene-1-sulfonate

Cat. No.: B8592305
CAS No.: 5509-08-0
M. Wt: 312.5 g/mol
InChI Key: FHATWFATOZTOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl 4-methylbenzene-1-sulfonate is an alkyl sulfonate ester characterized by a decyl (C10) alkyl chain attached to a 4-methylbenzenesulfonate group. This compound is notable for its amphiphilic properties, combining a hydrophobic alkyl chain with a polar sulfonate headgroup. Such structural features make it relevant in applications ranging from surfactants to biochemical research, particularly in systems requiring membrane integration or controlled solubility .

Properties

CAS No.

5509-08-0

Molecular Formula

C17H28O3S

Molecular Weight

312.5 g/mol

IUPAC Name

decyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H28O3S/c1-3-4-5-6-7-8-9-10-15-20-21(18,19)17-13-11-16(2)12-14-17/h11-14H,3-10,15H2,1-2H3

InChI Key

FHATWFATOZTOKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Scientific Research Applications

Surfactant Properties

Decyl 4-methylbenzene-1-sulfonate functions primarily as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension between liquids and solids. Its applications include:

  • Detergents and Cleaning Agents : It is used in formulating cleaning products where effective wetting and emulsifying properties are required.
  • Emulsifiers : In cosmetic formulations, it helps stabilize emulsions, improving the texture and stability of creams and lotions.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the following areas:

  • Catalyst in Reactions : this compound can act as a catalyst in various organic reactions, including esterification and transesterification processes. This capability is crucial for synthesizing complex organic molecules efficiently.
  • Synthesis of Pharmaceuticals : It plays a role in the synthesis of pharmaceutical compounds by providing functional groups that facilitate further chemical transformations.

Material Science

In material science, this compound is utilized for:

  • Polymerization Initiators : It can be employed as an initiator for polymerization reactions, particularly in the production of polymers that require specific functional groups for enhanced properties.
  • Coatings and Adhesives : The compound can enhance the performance of coatings and adhesives by improving adhesion properties and durability.

Case Study 1: Surfactant Efficacy

Research has demonstrated that this compound exhibits superior surfactant properties compared to traditional surfactants. In comparative studies, it showed lower critical micelle concentration (CMC), indicating higher efficiency at lower concentrations, which is advantageous for reducing formulation costs while maintaining effectiveness.

Case Study 2: Pharmaceutical Applications

A study highlighted the use of this compound as a key intermediate in synthesizing novel pharmaceutical agents. The compound facilitated the formation of complex structures necessary for drug efficacy, showcasing its potential in developing treatments for various diseases.

Comparison with Similar Compounds

Alkyl Chain Length Variations in Sulfonate Derivatives

The activity and physicochemical properties of alkyl sulfonates are highly dependent on alkyl chain length. For example:

Compound Name Alkyl Chain Length IC50 (µM) Key Property/Application Source
Decyl 4-methylbenzene-1-sulfonate C10 38.97 Moderate bioactivity
Cetyl analog (3j) C16 24.07 Enhanced inhibitory activity
Oleyl derivative (3k) C18 (unsaturated) 35.06 Comparable activity to decyl
  • Key Findings :
    • Cetyl (C16) vs. Decyl (C10) : The cetyl analog (3j) exhibits significantly lower IC50 (24.07 µM), indicating higher bioactivity, likely due to increased lipophilicity enhancing membrane interaction .
    • Oleyl (C18) vs. Decyl (C10) : Despite a longer chain, the unsaturated oleyl derivative (3k) shows comparable activity (IC50 35.06 µM) to decyl, suggesting unsaturation may reduce packing efficiency or alter binding kinetics .

Functional Group Comparisons: Sulfonates vs. Other Surfactants

This compound differs from structurally related surfactants in functional groups and counterions:

Compound Name Functional Group Counterion/Structure Application
This compound Sulfonate ester None (neutral ester) Biochemical assays, surfactants
Isopropanolamine Dodecylbenzenesulfonate Sulfonate salt Isopropanolamine Industrial detergents
Decyl Glucoside Glycoside Glucose-derived headgroup Cosmetic surfactants
  • Key Findings: Sulfonate Salts (e.g., Dodecylbenzenesulfonate): Ionic sulfonates like isopropanolamine dodecylbenzenesulfonate exhibit higher water solubility and are widely used in detergents, whereas neutral esters like this compound may prefer lipid-rich environments . Alkyl Glucosides: Decyl glucoside, with a glucose headgroup, is milder and biodegradable compared to sulfonates, making it preferable in cosmetics .

Role in Biochemical Systems

Decyl derivatives, including decyl ubiquinone/decyl ubiquinol, are used in synthetic cell systems to mimic ubiquinone behavior in electron transport chains. The decyl chain in such compounds facilitates integration into lipid bilayers, a property shared with this compound, which may similarly anchor into membranes for targeted activity .

Preparation Methods

Byproduct Formation in Sulfonation

Sodium sulfate (Na2SO4) generation during neutralization remains a critical issue. The Chinese patent addresses this via calcium chloride addition, reducing Na2SO4 content by 80–90%. However, residual Ca²⁺ ions necessitate additional filtration steps.

Enantiomeric Control

Chiral sulfonates require asymmetric synthesis conditions. The TosMIC method achieves >95% enantiomeric excess (ee) using chiral auxiliaries derived from amino acids.

Solvent Recovery

Large-scale processes often employ solvent recycling. Hexane and dichloromethane are distilled and reused, reducing production costs by 15–20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.